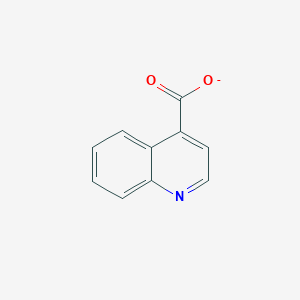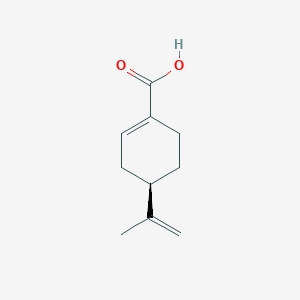
Perillic acid (-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido perílico, también conocido como ácido 4-isopropenil-1-ciclohexeno-1-carboxílico, es un monoterpenoide derivado de la oxidación del limoneno. Es un compuesto natural que se encuentra en los aceites esenciales de diversas plantas, incluidas las frutas cítricas. El ácido perílico ha ganado una atención significativa debido a sus posibles propiedades anticancerígenas e inmunomoduladoras .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido perílico puede sintetizarse mediante la oxidación microbiana del limoneno. El proceso implica el uso de microorganismos como la levadura Yarrowia lipolytica, que convierte el limoneno en ácido perílico en condiciones optimizadas. La reacción suele ocurrir en un biorreactor con aireación superior para minimizar la volatilización del terpeno .
Métodos de Producción Industrial: La producción industrial de ácido perílico a menudo utiliza aceite esencial de naranja, un subproducto de la industria de los cítricos, como materia prima. El proceso de biotransformación implica el uso de medios de cultivo de levadura optimizados y condiciones controladas de biorreactores para lograr altos rendimientos de ácido perílico .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido perílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El ácido perílico puede oxidarse aún más para formar aldehído perílico y otros derivados.
Reducción: La reducción del ácido perílico puede producir alcohol perílico.
Sustitución: El ácido perílico puede participar en reacciones de sustitución, particularmente en el grupo ácido carboxílico.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Reactivos como el cloruro de tionilo se pueden utilizar para convertir el grupo ácido carboxílico en un cloruro de acilo.
Productos Principales:
Oxidación: Aldehído perílico, alcohol perílico.
Reducción: Alcohol perílico.
Sustitución: Derivados de cloruro de acilo.
Aplicaciones Científicas De Investigación
El ácido perílico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar diversos compuestos orgánicos.
Biología: Se estudia por su papel en la modulación de las respuestas inmunitarias y su potencial como agente anticancerígeno.
Medicina: Se investiga su potencial terapéutico en el tratamiento de cánceres, en particular el glioblastoma multiforme, y sus propiedades antivirales contra el virus del herpes simple
Industria: Se utiliza en la producción de fragancias y agentes aromatizantes debido a su agradable aroma cítrico.
Mecanismo De Acción
El ácido perílico ejerce sus efectos a través de varios mecanismos:
Actividad Anticancerígena: Induce apoptosis en las células cancerosas al inhibir la isoprenilación postraduccional de pequeñas proteínas G, lo que conduce al arresto del ciclo celular y la apoptosis.
Efectos Inmunomoduladores: El ácido perílico mejora la producción de glóbulos blancos y promueve la producción de compuestos antioxidantes como el glutatión.
Actividad Antiviral: Inhibe la liberación de partículas víricas infecciosas de las células huésped, evitando así la maduración y propagación del virus del herpes simple.
Comparación Con Compuestos Similares
El ácido perílico es similar a otros monoterpenoides como:
Alcohol Perílico: Un metabolito del ácido perílico con potentes propiedades anticancerígenas.
Aldehído Perílico: Otro derivado del limoneno con actividades biológicas similares.
Ácido Iso-Perílico: Un regioisómero del ácido perílico con propiedades químicas comparables.
Unicidad: El ácido perílico destaca por su doble función como agente anticancerígeno e inmunomodulador. Su capacidad para modular las respuestas inmunitarias e inducir apoptosis en las células cancerosas lo convierte en un compuesto único y valioso en la investigación científica y las aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(4R)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m0/s1 |
Clave InChI |
CDSMSBUVCWHORP-QMMMGPOBSA-N |
SMILES |
CC(=C)C1CCC(=CC1)C(=O)O |
SMILES isomérico |
CC(=C)[C@@H]1CCC(=CC1)C(=O)O |
SMILES canónico |
CC(=C)C1CCC(=CC1)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


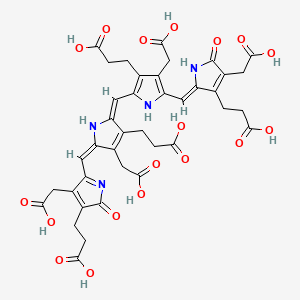
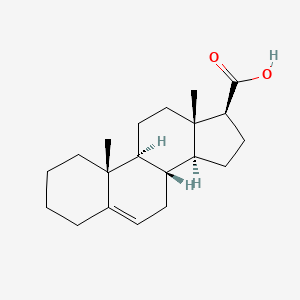
![2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE](/img/structure/B1235143.png)
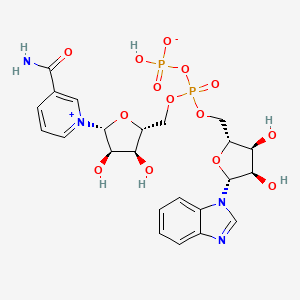
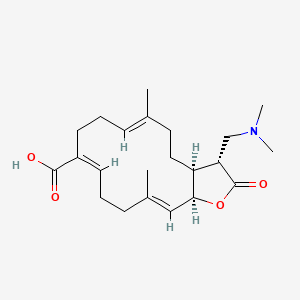
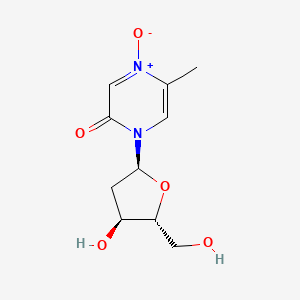
![4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide](/img/structure/B1235148.png)
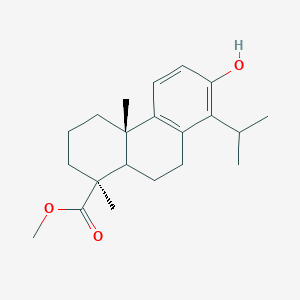
![(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235152.png)
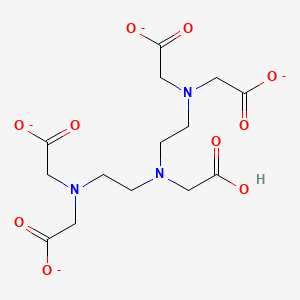

![4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1235157.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)
